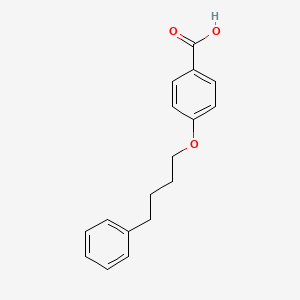

4-(4-phenylbutoxy)benzoic Acid

Overview

Description

4-(4-phenylbutoxy)benzoic acid is an important chemical intermediate for the synthesis of pranlukast . It is a white crystal that is practically insoluble in water but can be dissolved in organic solvents such as ethanol .

Synthesis Analysis

The synthesis of this compound involves a four-step reaction. The raw material used is 4-chloro-1-butanol .Molecular Structure Analysis

The molecular formula of this compound is C17H18O3 . The average mass is 270.323 Da and the monoisotopic mass is 270.125580 Da .Chemical Reactions Analysis

This compound is combined with 8-amino-4-oxo Substitute-2-(5-1H-tetrazolyl)-4H-1-benzopyran in a dichloromethane system, with pyridine as an acid-binding agent, to undergo an acylation reaction to produce pranlukast .Physical and Chemical Properties Analysis

This compound has a melting point of 129.0 to 133.0 °C and a boiling point of 454.3±28.0 °C . Its density is 1.144±0.06 g/cm3 . It is practically insoluble in water but can be dissolved in organic solvents such as ethanol .Scientific Research Applications

Synthesis Process

4-(4-Phenylbutoxy)benzoic acid is synthesized through a four-step reaction involving 4-chloro-1-butanol, with chloroform as the solvent and aluminium chloride as the catalyst. The synthesis process has been optimized for temperature and time, achieving a yield over 54% and product purity above 99.5% (Zha You-gui, 2010).

Application in Liquid Crystal Research

This compound plays a role in the synthesis of liquid crystal intermediates. It is used to synthesize a series of liquid crystal intermediates from 4-phenylphenol through various chemical processes. These compounds have been characterized by infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry, indicating their relevance in the study of ferroelectric and antiferroelectric liquid crystals (Dou Qing, 2000).

Involvement in Hydrogen Bond Studies

Research on benzoic acid derivatives like this compound has contributed to understanding the stability of hydrogen bonds in liquid crystalline systems. Studies using infrared spectroscopy have shown how the molecular orientation affects the stability of hydrogen-bonded benzoic acid dimers, providing insights into phase transitions and molecular interactions in these systems (Takashi Kato et al., 1993).

Role in Biosensor Development

This compound is significant in the development of biosensors. A study explored the construction of a synthetic biosensor for detecting benzoic acid derivatives in yeast, demonstrating the potential of these compounds in biotechnological applications. This research highlights the versatility of benzoic acid derivatives in developing tools for metabolic engineering and high-throughput screening (Sara Castaño-Cerezo et al., 2020).

Contribution to Polymer Research

This compound is also relevant in the field of polymer research. It has been used in synthesizing liquid crystal side chain polymers with potential applications in materials science, particularly in the development of switchable polymers responsive to electric fields (Wen-Liang Tsai et al., 1994).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(4-phenylbutoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c18-17(19)15-9-11-16(12-10-15)20-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCWFMQMZZPALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453146 | |

| Record name | 4-(4-phenylbutoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30131-16-9 | |

| Record name | 4-(4-phenylbutoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Phenylbutoxy)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

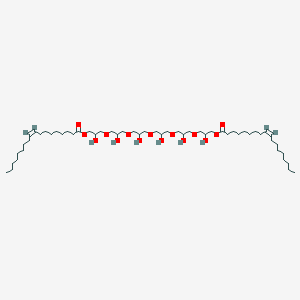

Feasible Synthetic Routes

Q1: What are the different synthetic approaches for producing 4-(4-Phenylbutoxy)benzoic acid?

A1: Two main synthetic routes are described in the provided research:

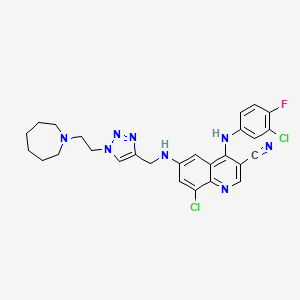

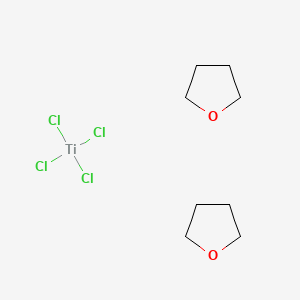

- Route 1 []: This method utilizes tetrahydrofuran as the starting material. It involves a four-step process: ring-opening of tetrahydrofuran, Friedel-Crafts alkylation with benzene, bromination, and finally, etherification with 4-hydroxybenzoic acid to yield this compound. This route achieves an overall yield of 24.7% based on tetrahydrofuran.

- Route 2 []: This approach starts with β-bromophenylethane and involves a Grignard reaction, addition to ethylene oxide, mesylation, substitution, and hydrolysis to obtain the final product. This method claims advantages such as readily available and inexpensive starting materials, a shorter synthetic route, high purity, and good yield, making it suitable for industrial production.

Q2: What factors influence the yield of this compound synthesis?

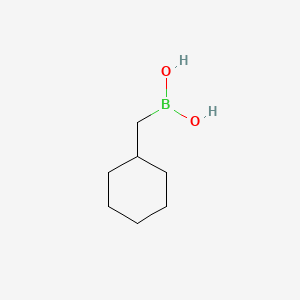

A2: [] highlights the impact of reaction conditions on the yield of this compound. Optimization of parameters such as temperature and reaction time is crucial. For instance, during the Friedel-Crafts alkylation step using chloroform as the solvent and aluminum chloride as the catalyst, specific temperature and time conditions were found to maximize the yield to over 54% with a product purity exceeding 99.5%.

Q3: What is the role of this compound in the synthesis of Pranlukast?

A3: [] describes this compound as a crucial intermediate in Pranlukast synthesis. It reacts with 3-amino-2-hydroxyacetophenone to form an amide intermediate, which then undergoes cyclization in the presence of 1H-tetrazol-5-ethyl formate to yield the final Pranlukast molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1589301.png)

![7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1589319.png)